molecular formula C9H16 B14069568 2,6-Dimethylhepta-3,4-diene CAS No. 69888-08-0

2,6-Dimethylhepta-3,4-diene

Cat. No.: B14069568
CAS No.: 69888-08-0
M. Wt: 124.22 g/mol
InChI Key: LRWKQYNJFHGVFV-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-3,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons It is characterized by the presence of two methyl groups attached to a heptadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylhepta-3,4-diene can be achieved through several methods. One common approach involves the reaction of appropriate alkenes under specific conditions to form the desired diene. For instance, the reaction of 2,6-dimethylheptane with a dehydrogenation catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic dehydrogenation of alkanes or alkenes under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-3,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylhepta-3,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-3,4-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of carbocation intermediates. These intermediates can further react to form various products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylhepta-3,4-diene is unique due to its specific structural arrangement and the presence of two methyl groups at distinct positions on the heptadiene backbone. This structural feature imparts unique chemical properties and reactivity patterns, distinguishing it from other similar compounds .

Properties

CAS No.

69888-08-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-9H,1-4H3

InChI Key

LRWKQYNJFHGVFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C=CC(C)C

Origin of Product

United States

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